6-Chloro-8-methyl-3-phenyl-2-quinolinol
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Overview
Description
6-Chloro-8-methyl-3-phenyl-2-quinolinol is a chemical compound with the molecular formula C₁₆H₁₂ClNO and a molecular weight of 269.73 g/mol . This compound is part of the quinolinol family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-3-phenyl-2-quinolinol typically involves the reaction of 6-chloro-8-methylquinoline with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like copper(I) iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methyl-3-phenyl-2-quinolinol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of reduced quinolinol derivatives.
Substitution: Formation of substituted quinolinol derivatives.
Scientific Research Applications
6-Chloro-8-methyl-3-phenyl-2-quinolinol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methyl-3-phenyl-2-quinolinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methyl-3-phenylquinolin-4-one
- 8-Methyl-3-phenylquinolin-2-ol
- 6-Chloro-3-phenylquinolin-2-ol
Uniqueness
6-Chloro-8-methyl-3-phenyl-2-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Properties
CAS No. |
1031928-31-0 |
---|---|
Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
6-chloro-8-methyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12ClNO/c1-10-7-13(17)8-12-9-14(16(19)18-15(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
InChI Key |
WQLBWPGDBCBFKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C(=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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